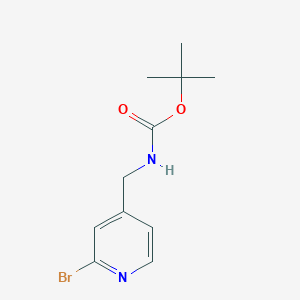

4-(N-Boc-aminomethyl)-2-bromopyridine

Description

BenchChem offers high-quality 4-(N-Boc-aminomethyl)-2-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Boc-aminomethyl)-2-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAILCHNJCUBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655140 | |

| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049025-21-9 | |

| Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine

This guide details the synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine , a critical intermediate for medicinal chemistry programs requiring a bifunctional pyridine scaffold (aryl bromide for cross-coupling and a protected amine for linker attachment).[1]

Executive Summary

-

Target Molecule: 4-(N-Boc-aminomethyl)-2-bromopyridine[1]

-

CAS Registry: 143685-99-4 (Free amine precursor: 1187386-06-6)[1]

-

Core Utility: Bifunctional building block.[1] The 2-bromo position enables Suzuki/Stille couplings, while the 4-aminomethyl group serves as a vector for amide coupling or reductive amination after Boc deprotection.[1]

-

Primary Challenge: Chemoselective reduction of the C4-substituent (nitrile or amide) without debrominating the C2-position (aryl bromide), which is labile under catalytic hydrogenation conditions (Pd/H₂).

Retrosynthetic Analysis & Strategy

The synthesis is best approached via Disconnection A (Nitrile Reduction) due to its atom economy and preservation of the halogen. Disconnection B (Radical Substitution) is a viable alternative when starting from the abundant 2-bromo-4-methylpyridine.[1]

Figure 1: Retrosynthetic pathways prioritizing the preservation of the C2-Bromine.

Primary Protocol: Chemoselective Nitrile Reduction

Route: 2-Bromo-4-cyanopyridine

Materials & Reagents

| Reagent | Equiv.[1][3][4][5][6][7] | Role |

| 2-Bromo-4-cyanopyridine | 1.0 | Starting Material |

| Borane Dimethyl Sulfide (2.0 M in THF) | 2.5 | Reducing Agent |

| Methanol (MeOH) | Excess | Quenching Agent |

| HCl (1.25 M in MeOH) | Excess | Complex dissociation |

| Boc Anhydride (Boc₂O) | 1.1 | Protecting Group |

| Triethylamine (Et₃N) | 3.0 | Base |

Step-by-Step Methodology

Phase 1: Reduction

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the RBF with 2-bromo-4-cyanopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

-

Addition: Dropwise add BH₃·DMS (2.5 equiv) over 30 minutes. Caution: Gas evolution.[1]

-

Reaction: Remove the ice bath and heat to reflux (66°C) for 3–5 hours. Monitor by TLC (EtOAc/Hex 1:1) for the disappearance of the nitrile spot.

-

Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases.

-

Dissociation: Add methanolic HCl (excess) and reflux for 1 hour to break the stable amine-borane complex. Concentrate the mixture to dryness to obtain the crude amine hydrochloride salt.

Phase 2: Boc Protection (One-Pot Variation)

-

Neutralization: Resuspend the crude hydrochloride salt in DCM or THF/Water (1:1).

-

Basification: Cool to 0°C and add Et₃N (3.0 equiv) to adjust pH > 9.

-

Protection: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of solvent.

-

Completion: Stir at room temperature for 4–12 hours.

-

Workup: Dilute with DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

Phase 3: Purification

-

Method: Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Eluent: Gradient 0%

30% EtOAc in Hexanes. -

Expected Yield: 75–85% (over 2 steps).[6]

Alternative Protocol: Radical Bromination

Route: 2-Bromo-4-methylpyridine

Experimental Workflow

-

Bromination:

-

Azidation:

-

Dissolve crude bromide in DMF. Add NaN₃ (1.2 equiv). Stir at RT for 4 hours.

-

Safety: Do not concentrate azide solutions to dryness; perform aqueous workup immediately.

-

-

Staudinger Reduction:

-

Treat the crude azide with Triphenylphosphine (PPh₃) (1.1 equiv) in THF/Water (10:1).

-

Stir overnight to release the free amine.

-

-

Protection: Proceed with Boc protection as described in the Primary Protocol.

Quality Control & Characterization

Key Analytical Markers

| Method | Signal/Parameter | Interpretation |

| ¹H NMR (CDCl₃) | Boc tert-butyl group (Diagnostic).[1][8][9] | |

| Methylene protons (-CH ₂-NH-).[1] | ||

| Carbamate N-H proton. | ||

| Pyridine aromatic protons (C5, C3, C6). | ||

| LC-MS | [M+H]⁺ - Boc | Mass peak often shows loss of Boc (M-100) or t-Bu (M-56).[1] |

| TLC | R | 30% EtOAc/Hexanes (Stains with Ninhydrin). |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Route A) | Incomplete Borane complex hydrolysis.[1][4][8] | Ensure the acidic methanol reflux step is performed for at least 1 hour. |

| Debromination (Ar-Br loss) | Harsh reduction conditions.[1] | Avoid Pd/C or Raney Ni. Stick to hydride donors (BH₃, NaBH₄). |

| Di-bromination (Route B) | Excess NBS or long reaction time.[1][7] | Stop reaction early (80% conversion) and separate starting material. |

Safety & Handling

-

Borane Dimethyl Sulfide (BMS): Pyrophoric and generates flammable hydrogen gas. Store in a fridge and handle under inert atmosphere. The sulfide byproduct has a potent stench; use a bleach trap for exhaust.

-

Sodium Azide (Route B): Potentially explosive. Avoid contact with acid (forms HN₃ gas) and heavy metals.

-

2-Bromopyridines: Potential skin sensitizers.[1] Wear double nitrile gloves.

References

-

Selective Reduction of Nitriles: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions. 29. A Simple Technique to Achieve Enhanced Reactivity of Borane-Dimethyl Sulfide.J. Org.[1] Chem.1982 , 47, 3153–3163. Link

-

Sandmeyer Synthesis of 2-Bromo-4-methylpyridine: Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 24, p.22 (1944). Link

-

Boc Protection Protocols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1]

-

Synthesis of Pyridine Amines: Scriven, E. F. V. Pyridines: From Lab to Production.Chem. Soc. Rev.[1]1984 , 13, 115. Link

Sources

- 1. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 5. Borane Reagents [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.org.mx [scielo.org.mx]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to 4-(N-Boc-aminomethyl)-2-bromopyridine: A Keystone Building Block in Modern Drug Discovery

This guide offers an in-depth exploration of 4-(N-Boc-aminomethyl)-2-bromopyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol, and illuminate its strategic applications in the synthesis of complex, biologically active molecules.

Core Molecular Attributes and Physicochemical Properties

4-(N-Boc-aminomethyl)-2-bromopyridine, also known by its IUPAC name tert-butyl ((2-bromopyridin-4-yl)methyl)carbamate, is a bifunctional synthetic intermediate of significant interest in medicinal chemistry.[1][2] Its structure uniquely combines a pyridine ring functionalized with a bromine atom at the 2-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position. This arrangement provides two distinct and orthogonal reactive sites, making it an exceptionally versatile scaffold.

The bromine atom serves as a classic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. The Boc-protected amine, on the other hand, offers a stable yet readily deprotectable nitrogen nucleophile, essential for amide bond formation, reductive amination, or direct alkylation following deprotection.[3][4]

Table 1: Physicochemical and Identification Data for 4-(N-Boc-aminomethyl)-2-bromopyridine

| Property | Value | Reference(s) |

| Molecular Weight | 287.15 g/mol | [5] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [1][5] |

| Exact Mass | 286.03169 u | [2] |

| CAS Number | 1049025-21-9 | [1][5] |

| Appearance | Typically an off-white to light yellow solid | [6] |

| Purity | ≥95-98% (Commercially available) | [1] |

| Solubility | Soluble in organic solvents such as Methanol, Tetrahydrofuran, Ethyl Acetate, and Dichloromethane | [7] |

Synthesis and Mechanistic Rationale

The synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine can be approached from several precursors. A logical and commonly employed strategy involves the Boc protection of the corresponding amine, 4-(aminomethyl)-2-bromopyridine. This ensures the stability of the amine functionality during subsequent synthetic manipulations.

Experimental Protocol: Boc Protection of 4-(aminomethyl)-2-bromopyridine

This protocol describes a robust method for the synthesis of the title compound from its free amine precursor. The causality behind this choice is twofold: it prevents the primary amine from acting as a competing nucleophile in subsequent reactions and enhances the solubility of the molecule in common organic solvents.

Materials and Reagents:

-

4-(aminomethyl)-2-bromopyridine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or heptane) for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(aminomethyl)-2-bromopyridine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture for 15-20 minutes at 0 °C. The formation of triethylammonium chloride as a white precipitate is typically observed.

-

Boc₂O Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM dropwise. The rationale for a slight excess of Boc₂O is to ensure complete conversion of the amine.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and then brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[9]

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate, is effective for isolating the pure product.[9]

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid in vacuo to yield 4-(N-Boc-aminomethyl)-2-bromopyridine as an off-white solid.

Synthesis Workflow Diagram

Caption: Boc-protection workflow for synthesis.

Applications in Medicinal Chemistry and Drug Development

The true value of 4-(N-Boc-aminomethyl)-2-bromopyridine lies in its role as a versatile building block. The bromo- and protected amino- functionalities serve as strategic anchor points for molecular elaboration.

Privileged Scaffold Incorporation

The pyridine core is a "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting the central nervous system (CNS), infectious diseases, and oncology.[3] This building block provides a direct route to introduce a substituted pyridine moiety, which can be critical for target binding, modulating physicochemical properties, and improving pharmacokinetic profiles.[10]

Key Synthetic Transformations and Strategic Value

The diagram below illustrates the divergent synthetic pathways enabled by this key intermediate.

Caption: Key synthetic pathways from the title compound.

N-alkylated 4-aminopyridine moieties, which can be accessed from this intermediate, are present in a range of biologically active molecules, including inhibitors of p38α MAP kinase, HIV-EP1 cellular transcription factor, and coagulation Factor Xa.[11] The bromine atom's ability to participate in halogen bonding can also enhance ligand-protein interactions, potentially increasing therapeutic activity and favorably impacting metabolic stability.[10]

Analytical Characterization

Confirmation of the structure and purity of 4-(N-Boc-aminomethyl)-2-bromopyridine is critical. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene (-CH₂-) protons adjacent to the nitrogen, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4-1.5 ppm). The pyridine protons will appear in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by their coupling constants.[12][13]

-

¹³C NMR: The carbon NMR will display signals for the five distinct pyridine carbons, the methylene carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.[13]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent [M+H]⁺ ion at approximately 287.0/289.0 m/z, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and C-N and C-O stretches.

Safety, Handling, and Storage

As a brominated heterocyclic compound, 4-(N-Boc-aminomethyl)-2-bromopyridine requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related structures, such as 3-(N-BOC-Aminomethyl)-5-bromopyridine and 2-bromopyridine, provide essential guidance.[14][7]

Table 2: Hazard and Precautionary Information

| Category | Guidance | Reference(s) |

| Hazard Identification | Causes skin irritation and serious eye irritation. May cause respiratory irritation. Can be harmful if swallowed or in contact with skin. | [14][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. | [14][15] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [12][15] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [14][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [14] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing. | [14] |

Conclusion

4-(N-Boc-aminomethyl)-2-bromopyridine is more than a simple chemical; it is a strategic tool that empowers medicinal chemists to efficiently construct complex molecular architectures. Its bifunctional nature, combining the versatile reactivity of a bromo-pyridine with the stability of a Boc-protected amine, provides a robust platform for divergent synthesis. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the quest for novel therapeutics.

References

- US Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent, The Royal Society of Chemistry. [Link]

- US Patent US7432391B2, "Process for the production of tert-butyl N-(2-bromoethyl)

-

4-(N-Boc-aminomethyl)-2-bromopyridine, Frontier Specialty Chemicals. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds, National Institutes of Health (NIH). [Link]

-

Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies, National Institutes of Health (NIH). [Link]

-

Buy 4-(N-Boc-aminomethyl)-2-Bromopyridine, Dayang Chem (Hangzhou) Co.,Ltd. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design, Taylor & Francis Online. [Link]

-

4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties, Cheméo. [Link]

-

Supporting Information for "Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhibition of novel tacrine-inspired dimers", The Royal Society of Chemistry. [Link]

-

Synthesis of 2-Amino-5-bromopyridine, ResearchGate. [Link]

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, ResearchGate. [Link]

Sources

- 1. 4-(N-Boc-aminomethyl)-2-bromopyridine | [frontierspecialtychemicals.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. fishersci.ca [fishersci.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Structural and Synthetic Importance of 4-(N-Boc-aminomethyl)-2-bromopyridine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(N-Boc-aminomethyl)-2-bromopyridine

4-(N-Boc-aminomethyl)-2-bromopyridine (CAS No. 1049025-21-9) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates a pyridine ring substituted with a bromine atom and a Boc-protected aminomethyl group. This arrangement offers two distinct points for chemical modification: the bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the Boc-protected amine provides a stable yet readily deprotectable nitrogen nucleophile.[3][4] This versatility makes it a valuable intermediate for constructing complex molecular architectures found in biologically active compounds.

This guide provides a comprehensive analysis of the core spectroscopic data required for the unambiguous identification and quality assessment of this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a validated framework for its acquisition and interpretation, grounded in fundamental principles and field-proven methodologies. The protocols herein are designed to be self-validating, ensuring that researchers can confidently confirm the identity, purity, and structural integrity of 4-(N-Boc-aminomethyl)-2-bromopyridine in their laboratories.

Molecular Formula: C₁₁H₁₅BrN₂O₂[5] Molecular Weight: 287.15 g/mol [4][5]

Molecular Structure and Spectroscopic Assignment

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic output. The diagram below illustrates the IUPAC numbering of the pyridine ring and designates key proton and carbon environments that are central to the subsequent NMR analysis.

Caption: Molecular structure of 4-(N-Boc-aminomethyl)-2-bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-(N-Boc-aminomethyl)-2-bromopyridine, both ¹H and ¹³C NMR are essential for structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expert Interpretation: The spectrum is predicted to show five distinct signals. The pyridine protons (H-a, H-b, H-c) will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen and bromine atoms, these protons will be deshielded. The proton ortho to the bromine (H-c) is expected to be a singlet or a narrow doublet, while the proton ortho to the nitrogen (H-a) will be a doublet. The methylene protons (H-d) adjacent to the aromatic ring and the nitrogen will appear as a doublet, coupled to the N-H proton. The N-H proton itself will likely appear as a broad triplet due to coupling with the CH₂ group and quadrupole broadening from the nitrogen. The nine protons of the tert-butyl group of the Boc protector are chemically equivalent and will appear as a sharp singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-a (C6-H) | ~ 8.3 | Doublet (d) | ~ 5.0 | 1H |

| H-c (C3-H) | ~ 7.4 | Singlet (s) or Doublet (d) | < 1.0 | 1H |

| H-b (C5-H) | ~ 7.2 | Doublet (d) | ~ 5.0 | 1H |

| H-e (N-H) | ~ 5.0 | Broad Triplet (br t) | ~ 6.0 | 1H |

| H-d (CH₂) | ~ 4.3 | Doublet (d) | ~ 6.0 | 2H |

| Boc (-C(CH₃)₃) | ~ 1.45 | Singlet (s) | N/A | 9H |

Note: Predicted values are based on analysis of similar structures.[6][7][8] Actual experimental values may vary slightly.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Expert Interpretation: The molecule has 9 unique carbon environments. The pyridine carbons will appear in the downfield region (120-160 ppm), with the carbon bearing the bromine atom (C2) being significantly affected by the halogen's electronic effects. The carbonyl carbon of the Boc group is highly deshielded and will appear around 155 ppm. The quaternary and methyl carbons of the Boc group will be found in the upfield region.[9]

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Boc) | ~ 155.5 |

| C2 (C-Br) | ~ 149.0 |

| C6 | ~ 142.0 |

| C4 | ~ 140.0 |

| C3 | ~ 125.0 |

| C5 | ~ 122.0 |

| C (CH₃)₃ (Boc) | ~ 80.0 |

| C H₂ | ~ 45.0 |

| C(C H₃)₃ (Boc) | ~ 28.5 |

Protocol for NMR Data Acquisition

This protocol outlines a self-validating procedure for acquiring high-quality NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of 4-(N-Boc-aminomethyl)-2-bromopyridine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, indicated by a sharp, symmetrical TMS peak.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add a minimum of 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expert Interpretation: The key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). Electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule, [M+H]⁺. Fragmentation may occur through the loss of the tert-butyl group or the entire Boc group.[10]

Table 3: Predicted High-Resolution MS Data (ESI+)

| Ion | Predicted m/z | Interpretation | Isotopic Pattern |

|---|---|---|---|

| [M+H]⁺ | 287.0390 / 289.0369 | Protonated molecular ion | 1:1 ratio |

| [M-C₄H₈+H]⁺ | 231.0029 / 232.9909 | Loss of isobutylene from Boc group | 1:1 ratio |

| [M-Boc+H]⁺ | 186.9869 / 188.9848 | Loss of entire Boc group | 1:1 ratio |

Protocol for Mass Spectrometry Data Acquisition

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Operate the source in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ and [M+2+H]⁺ peaks. Confirm that their mass difference is ~1.998 Da and their intensity ratio is approximately 1:1. Compare the measured exact mass to the theoretical value to confirm the elemental composition.

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]

Expert Interpretation: The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the Boc-carbamate group. A sharp absorption around 3400 cm⁻¹ corresponds to the N-H stretch. A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carbamate. Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ will contain peaks corresponding to pyridine ring C=C and C=N stretching vibrations.[12][13][14]

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~ 3400 | Medium, Sharp | N-H Stretch | Carbamate (N-H) |

| 2980 - 2870 | Medium-Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1700 | Strong, Sharp | C=O Stretch | Carbamate (Boc) |

| ~ 1590, 1470 | Medium | C=C, C=N Stretch | Pyridine Ring |

| ~ 1510 | Strong | N-H Bend | Carbamate (N-H) |

| ~ 1160 | Strong | C-O Stretch | Carbamate (Boc) |

Protocol for IR Data Acquisition (ATR-FTIR)

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 4-(N-Boc-aminomethyl)-2-bromopyridine powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.[12]

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in transmittance or absorbance units.

Conclusion

The structural verification of 4-(N-Boc-aminomethyl)-2-bromopyridine is unequivocally achieved through a combination of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and chemical environment of each part of the molecule. Mass spectrometry validates the molecular weight and elemental composition, with the characteristic 1:1 isotopic pattern for bromine serving as a definitive marker. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, particularly the Boc-carbamate moiety. Adherence to the detailed protocols within this guide will ensure the generation of high-fidelity, reproducible data, empowering researchers to proceed with their synthetic applications with confidence.

References

- National Center for Biotechnology Information (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health.

- BenchChem (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2,6-bis(bromomethyl)pyridine: A Technical Guide. BenchChem.

- CymitQuimica (n.d.). CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc). CymitQuimica.

- ChemBK (n.d.). 4-(N-BOC-aMinoMethyl)-2-BroMopyridine. ChemBK.

- MDPI (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- ECHEMI (n.d.). Buy 4-(N-Boc-aminomethyl)-2-Bromopyridine from Dayang Chem (Hangzhou) Co.,Ltd. ECHEMI.

- Frontier Specialty Chemicals (n.d.). 5-(N-Boc-aminomethyl)-2-bromopyridine. Frontier Specialty Chemicals.

- Frontier Specialty Chemicals (n.d.). 4-(N-Boc-aminomethyl)-2-bromopyridine. Frontier Specialty Chemicals.

- Sigma-Aldrich (n.d.). 4-Amino-2-bromopyridine 95%. Sigma-Aldrich.

- Santa Cruz Biotechnology (n.d.). 4-(N-Boc-aminomethyl)-2-Bromopyridine. Santa Cruz Biotechnology.

- Google Patents (2014). CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.

- National Center for Biotechnology Information (n.d.). 4-Amino-2-bromopyridine. PubChem.

- ChemicalBook (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook.

- National Institute of Standards and Technology (n.d.). 4-Aminopyridine. NIST WebBook.

- SpectraBase (n.d.). 4-[(N-Boc)aminomethyl]aniline - 1H NMR - Spectrum. SpectraBase.

- BenchChem (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. BenchChem.

- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.

- National Institute of Standards and Technology (n.d.). 4-Aminopyridine - Mass spectrum (electron ionization). NIST WebBook.

- SlidePlayer (n.d.). Infrared (IR) Spectroscopy. SlidePlayer.

- Wang, Y., & Zhang, J. (2009). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.

- National Center for Biotechnology Information (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.

- Compound Interest (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest.

- Illinois State University (2015). Infrared Spectroscopy. Department of Chemistry.

Sources

- 1. 4-(N-Boc-aminomethyl)-2-bromopyridine | [frontierspecialtychemicals.com]

- 2. scbt.com [scbt.com]

- 3. CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica [cymitquimica.com]

- 4. 5-(N-Boc-aminomethyl)-2-bromopyridine | [frontierspecialtychemicals.com]

- 5. chembk.com [chembk.com]

- 6. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. compoundchem.com [compoundchem.com]

- 12. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(N-Boc-aminomethyl)-2-bromopyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Keystone

In the landscape of modern drug discovery and organic synthesis, 4-(N-Boc-aminomethyl)-2-bromopyridine serves as a valuable bifunctional building block. Its substituted pyridine core is a common motif in pharmacologically active compounds, offering a handle for further chemical modification through cross-coupling reactions at the bromine-bearing C2 position, while the Boc-protected aminomethyl group at C4 provides a stable yet readily deprotectable nitrogen nucleophile.

The precise structural verification of such intermediates is not merely a procedural formality; it is the foundation upon which subsequent synthetic steps and, ultimately, the biological activity of a target molecule are built. Among the arsenal of analytical techniques, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive method for confirming the molecular structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(N-Boc-aminomethyl)-2-bromopyridine. We will move beyond a simple peak list to dissect the underlying principles governing the observed chemical shifts and coupling patterns, offering a field-proven framework for spectral interpretation that ensures both accuracy and confidence in your structural assignments.

Molecular Structure and Predicted Spectral Characteristics

Before analyzing the experimental data, a robust understanding of the molecule's electronic landscape is crucial for predicting its ¹H NMR spectrum. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, alongside the properties of the aminomethyl sidechain, dictates the unique magnetic environment of each proton.

Figure 1. Structure of 4-(N-Boc-aminomethyl)-2-bromopyridine with proton labels.

-

Pyridine Ring Protons (Hₐ, Hₑ, H꜀):

-

Hₐ (Position 6): This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing. It is expected to be the most deshielded of the ring protons, appearing furthest downfield. It will be split by Hₑ.

-

Hₑ (Position 5): This proton is meta to the nitrogen and ortho to the C4 substituent. It will be split by Hₐ and H꜀.

-

H꜀ (Position 3): This proton is adjacent to the bromine-bearing carbon. Bromine's inductive effect will deshield this proton. It will show a small coupling to Hₑ.

-

-

Side-Chain Protons (H꜀, Hₑ, H𝓯):

-

Methylene Protons (H꜀, -CH₂-): These benzylic-type protons are adjacent to the pyridine ring and the nitrogen atom of the carbamate. They are expected to appear as a doublet, coupled to the NH proton.

-

Amide Proton (Hₑ, -NH-): The chemical shift of NH protons can be highly variable and is sensitive to solvent, concentration, and temperature.[1][2] It typically appears as a broad signal but may sharpen and show coupling to the adjacent CH₂ group.

-

tert-Butyl Protons (H𝓯, -C(CH₃)₃): The nine protons of the Boc group are chemically equivalent and shielded. They will appear as a sharp, intense singlet significantly upfield.[3]

-

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation and instrument setup. The following protocol is designed to yield a high-resolution, unambiguous spectrum.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of 4-(N-Boc-aminomethyl)-2-bromopyridine.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single residual solvent peak at ~7.26 ppm, which serves as an internal reference.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument & Acquisition Parameters (400 MHz Spectrometer):

- Solvent: CDCl₃

- Temperature: 298 K (25 °C)

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

- Acquisition Time (AQ): ≥ 3.0 seconds. A longer acquisition time allows for better resolution of fine coupling patterns.

- Relaxation Delay (D1): 2.0-5.0 seconds. A sufficient delay ensures complete relaxation of all protons, leading to accurate signal integration.

- Number of Scans (NS): 8-16 scans. This is typically adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.

- Spectral Width (SW): 0 to 12 ppm. This range comfortably encompasses all expected proton signals for this molecule.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

- Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

- Integrate all signals and analyze the multiplicities and coupling constants.

In-Depth Spectral Analysis and Assignment

The following analysis details a representative ¹H NMR spectrum of 4-(N-Boc-aminomethyl)-2-bromopyridine in CDCl₃.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| Hₐ | ~8.35 | Doublet (d) | ~5.2 | 1H | Located ortho to the electron-withdrawing ring nitrogen, this proton is the most deshielded aromatic proton. It shows characteristic ortho coupling to Hₑ. |

| H꜀ | ~7.40 | Singlet (s) or narrow doublet | ~0.5 | 1H | This proton at C3 is adjacent to the bromine-substituted carbon. Its near-singlet appearance is due to the very small four-bond (meta) coupling to Hₑ. |

| Hₑ | ~7.15 | Doublet of Doublets (dd) | ~5.2, ~1.5 | 1H | This proton is split by the adjacent Hₐ (ortho coupling, J ≈ 5.2 Hz) and shows a smaller long-range coupling to H꜀. |

| Hₑ | ~5.10 | Broad Triplet (br t) | ~6.0 | 1H | This is the carbamate N-H proton. Its broadness is typical, and the triplet arises from coupling to the two adjacent CH₂ protons (H꜀). The chemical shift can vary.[4][5] |

| H꜀ | ~4.30 | Doublet (d) | ~6.0 | 2H | These methylene protons are deshielded by the adjacent aromatic ring and the nitrogen atom. The signal is split into a doublet by the single NH proton (Hₑ). |

| H𝓯 | ~1.45 | Singlet (s) | N/A | 9H | The nine equivalent protons of the tert-butyl group are highly shielded and show no coupling, resulting in a strong singlet signal, a hallmark of the Boc protecting group.[6] |

Causality of Observed Couplings:

The observed splitting patterns are a direct consequence of through-bond magnetic interactions between non-equivalent neighboring protons.

-

Pyridine Ring Couplings: The coupling constants observed in substituted pyridines are highly diagnostic.[7][8]

-

³J (ortho): The coupling between Hₐ and Hₑ (~5.2 Hz) is a typical three-bond coupling for protons in an ortho relationship on a pyridine ring.[9][10]

-

⁴J (meta): The very small coupling between Hₑ and H꜀ (~1.5 Hz) is a characteristic four-bond meta coupling.

-

⁵J (para): The five-bond coupling between Hₐ and H꜀ is typically close to 0 Hz and is not resolved here, which is why H꜀ appears as a near-singlet.

-

-

Side-Chain Couplings:

-

³J (H-N-C-H): The coupling between the NH proton (Hₑ) and the CH₂ protons (H꜀) of ~6.0 Hz is a standard three-bond vicinal coupling.[11] The multiplicity follows the n+1 rule; the NH signal is split into a triplet (2+1) by the two CH₂ protons, and the CH₂ signal is split into a doublet (1+1) by the single NH proton.

-

Figure 2. Coupling relationships in the ¹H NMR spectrum.

Conclusion: A Definitive Structural Signature

The ¹H NMR spectrum of 4-(N-Boc-aminomethyl)-2-bromopyridine provides a clear and definitive fingerprint for its structural verification. The six distinct signals, with their characteristic chemical shifts, integrations, and coupling patterns, are fully consistent with the assigned structure. The downfield doublet at ~8.35 ppm (Hₐ), the intense singlet at ~1.45 ppm (H𝓯), and the coupled doublet/triplet system of the aminomethyl group (H꜀ and Hₑ) are particularly diagnostic features. This detailed analysis serves as a reliable reference for scientists to confirm the identity and purity of this key synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes - Supporting Information. Royal Society of Chemistry. [Link]

-

Lecture 3: Coupling Constants. Eugene E. Kwan, Harvard University. [Link]

-

On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]

-

Plot of NH chemical shifts in the 1 H NMR spectra of the Boc-(L-Mag)5-OMe homooligomer. ResearchGate. [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Institutes of Health. [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

-

Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Proton NMR Table. Michigan State University Department of Chemistry. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry Technical Guide: 4-(N-Boc-aminomethyl)-2-bromopyridine

Executive Summary & Compound Profile

Compound: 4-(N-Boc-aminomethyl)-2-bromopyridine CAS: 1049025-21-9 Formula: C₁₁H₁₅BrN₂O₂ Exact Mass: 286.03 (⁷⁹Br) / 288.03 (⁸¹Br)[1]

This guide details the mass spectrometric characterization of 4-(N-Boc-aminomethyl)-2-bromopyridine, a critical intermediate in the synthesis of peptidomimetics and pyridine-based pharmacophores. The analysis of this molecule is defined by two competing phenomena: the isotopic stability of the bromine atom (providing a diagnostic doublet) and the thermal instability of the tert-butoxycarbonyl (Boc) protecting group (leading to predictable fragmentation).

Successful analysis requires distinguishing between in-source fragmentation (ISF) —an instrumental artifact—and genuine synthetic impurities like the deprotected free amine.

Instrumentation & Method Development

To analyze this compound without inducing premature degradation, "soft" ionization parameters are mandatory.[2]

Ionization Source: ESI+ (Electrospray Ionization)[3]

-

Polarity: Positive Mode (ESI+). The basic pyridine nitrogen (

) and the carbamate nitrogen readily accept protons. -

Capillary Voltage: 3.0 – 3.5 kV.

-

Cone Voltage / Fragmentor: CRITICAL. Set low (e.g., 10–20 V). High cone voltages (>40 V) will strip the Boc group before the quadrupole selects the parent ion, leading to a false-negative for the intact molecule.

-

Source Temperature: < 350°C. Excessive heat promotes thermal deprotection.

LC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (FA).

-

B: Acetonitrile + 0.1% FA.

-

Note: Avoid TFA if using MS, as it suppresses ionization. Formic acid provides sufficient protons for [M+H]⁺ formation.

-

Spectral Interpretation: The Core Analysis

The Bromine Signature (Isotopic Abundance)

The most distinct feature of this spectrum is the bromine isotope pattern.[3] Natural bromine exists as a nearly 1:1 mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[3]

-

Observation: You will not see a single molecular ion peak. You will see a doublet separated by 2 m/z units with nearly equal intensity.[4][5][6]

-

Diagnostic Value: If this 1:1 doublet is absent, the bromine has been lost (e.g., via debromination side reactions) or the sample is not the target compound.

Fragmentation Pathways (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable degradation path driven by the stability of the tert-butyl cation and the pyridine ring.

Pathway A: The Boc Collapse (Dominant)

The Boc group is acid-labile and gas-phase labile.

-

Loss of Isobutene: The tert-butyl group cleaves, releasing neutral isobutene (56 Da).

-

Transition: [M+H]⁺ → [M+H – 56]⁺

-

-

Decarboxylation: The remaining carbamic acid is unstable and spontaneously loses CO₂ (44 Da).

-

Transition: [M+H – 56]⁺ → [M+H – 100]⁺ (Free Amine)

-

Pathway B: The Pyridine Core

The 2-bromopyridine core is robust. Cleavage of the bromine (loss of 79/81 Da) is a high-energy event and is typically only seen if the collision energy (CE) is set very high (>40 eV).

Quantitative Data Summary

| Ion Identity | Formula (Protonated) | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity (Typical) |

| Parent Ion [M+H]⁺ | [C₁₁H₁₆BrN₂O₂]⁺ | 287.04 | 289.04 | High (if soft ionization used) |

| Des-t-butyl | [C₇H₈BrN₂O₂]⁺ | 231.0 | 233.0 | Low to Medium |

| Free Amine (Deprotected) | [C₆H₈BrN₂]⁺ | 187.0 | 189.0 | High (Base peak in high CE) |

| t-Butyl Cation | [C₄H₉]⁺ | 57.1 | 57.1 | High (Low mass region) |

Visualizing the Fragmentation Logic

The following diagram illustrates the stepwise degradation of the molecule inside the mass spectrometer.

Figure 1: ESI+ Fragmentation pathway showing the sequential loss of the Boc protecting group components.

Impurity Profiling & Quality Control

In drug development, distinguishing between a synthetic impurity and a mass spec artifact is vital.

The "Free Amine" Dilemma

You will almost always see the free amine (m/z 187/189) in the spectrum.

-

Scenario A (Artifact): The peak appears in the MS spectrum under the same chromatographic peak as the parent. This is In-Source Fragmentation (ISF) . The compound is pure, but the instrument is breaking it.

-

Scenario B (Impurity): The peak appears at a different Retention Time (RT) than the parent. The free amine is much more polar than the Boc-protected parent and will elute earlier on a C18 column. This indicates the sample has degraded or deprotection was incomplete.

Common Synthetic Impurities

-

Des-bromo (Debrominated): m/z 209 (loss of Br, replaced by H). Look for the absence of the 1:1 doublet.

-

Bis-Boc: m/z 387/389. If excess Boc anhydride was used, a second Boc group may attach to the amide nitrogen.

Experimental Protocol: Purity Check Workflow

This standardized workflow ensures data integrity and prevents false positives regarding sample purity.

Figure 2: Logical workflow for distinguishing in-source fragmentation from genuine chemical impurities.

References

-

BenchChem. (2025).[3] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from

-

NIST Mass Spectrometry Data Center. (2025). Pyridine, 2-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Reddy, P. N., et al. (2007).[7] Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[7] Retrieved from

-

ChemicalBook. (2025).[8] 4-(N-Boc-aminomethyl)-2-bromopyridine Product Properties. Retrieved from

-

Frontier Specialty Chemicals. (2025). Product Catalog: 4-(N-Boc-aminomethyl)-2-bromopyridine. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-pyridine methanol | CAS#:118289-16-0 | Chemsrc [chemsrc.com]

Commercial Availability & Technical Profile: 4-(N-Boc-aminomethyl)-2-bromopyridine

The following technical guide details the commercial availability, synthetic provenance, and quality considerations for 4-(N-Boc-aminomethyl)-2-bromopyridine .

Executive Summary

4-(N-Boc-aminomethyl)-2-bromopyridine is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry.[1][2] It serves as a critical "linchpin" scaffold, enabling orthogonal functionalization: the 2-bromo position facilitates cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-position

While historically a boutique reagent, market analysis indicates a shift toward commodity status, with multi-kilogram batches now available from Asian contract manufacturing organizations (CMOs), though Western catalogs primarily stock gram-scale research quantities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | tert-Butyl ((2-bromopyridin-4-yl)methyl)carbamate |

| CAS Number | 1049025-21-9 |

| Molecular Formula | C |

| Molecular Weight | 287.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 92–96 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| Storage | 2–8 °C, Inert atmosphere (Ar/N |

Synthetic Routes & Impurity Profiling

Understanding the synthesis is prerequisite to evaluating supplier quality.[2] Commercial batches typically follow one of two primary routes, each carrying a distinct impurity footprint.

Route A: Nitrile Reduction (Dominant Industrial Route)

The most scalable method involves the selective reduction of 2-bromo-4-cyanopyridine .[1][2] This route is preferred for its atom economy but risks over-reduction or catalyst leaching.[2]

Route B: Radical Bromination (Legacy Route)

An older method utilizes the radical bromination of 2-bromo-4-methylpyridine followed by nucleophilic substitution.[1][2] This route is less common in modern scale-up due to the formation of difficult-to-remove poly-brominated side products.[1]

Figure 1: Comparative synthetic pathways. Route A (top) is the industry standard for high-purity batches.[1][2]

Strategic Sourcing & Market Landscape

Supplier Tiers

-

Tier 1 (Catalog Aggregators): Sigma-Aldrich (MilliporeSigma), Combi-Blocks, Enamine.[1][2]

-

Tier 2 (Specialty Chemical Vendors): Frontier Specialty Chemicals, Ambeed, Santa Cruz Biotechnology.

-

Tier 3 (Bulk Manufacturers): Dayang Chem (Hangzhou), WuXi AppTec (Custom).[2]

Procurement Decision Logic

Researchers should verify the "Grade" before purchase.[2] "Technical Grade" (95%) often contains the des-bromo impurity (pyridine-4-methanamine derivative), which acts as a chain terminator in Suzuki couplings.[1][2] Always specify >98% HPLC purity.

Applications in Drug Discovery

This compound is a staple in Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.[1][2]

-

Scaffold Hopping: The pyridine nitrogen offers a dipole moment distinct from phenyl analogs, often improving metabolic stability (microsomal clearance) and solubility.[2]

-

Orthogonal Functionalization:

-

Step 1:C-C Bond Formation. The C2-Bromine is highly reactive toward Pd-catalyzed cross-couplings (Suzuki, Stille, Negishi).[1]

-

Step 2:Deprotection. Acidic cleavage (TFA/DCM or HCl/Dioxane) of the Boc group exposes the primary amine.[2]

-

Step 3:Linker Attachment. The revealed amine reacts with carboxylic acids or sulfonyl chlorides to build the final pharmacophore.[2]

-

Figure 2: Standard workflow for utilizing the scaffold in library generation.[1][2]

Handling & Stability

-

Shelf Life: Stable for >2 years if stored properly.[2]

-

Sensitivities:

-

Acid: Highly sensitive.[2] Exposure to fumes from HCl or TFA will prematurely cleave the Boc group.

-

Palladium Scavenging: If used in cross-coupling, the pyridine nitrogen can coordinate to Pd catalysts, potentially requiring higher catalyst loading or specific ligands (e.g., XPhos, SPhos) to prevent catalyst poisoning.

-

References

-

Frontier Specialty Chemicals. Product Specification: 4-(N-Boc-aminomethyl)-2-bromopyridine (Catalog B10913).[1][2] Retrieved from

-

Santa Cruz Biotechnology. 4-(N-Boc-aminomethyl)-2-Bromopyridine Data Sheet (CAS 1049025-21-9).[1][2] Retrieved from [1][2]

-

BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine and Related Analogs. (Technical Overview of Bromopyridine Scaffolds). Retrieved from

-

ChemicalBook. Supplier Aggregation and Physical Properties for CAS 1049025-21-9. Retrieved from [1][2]

-

National Institutes of Health (NIH) PubChem. Patent US-10589025-B2: Drug delivery systems (Citing related pyridine scaffolds).[1][2] Retrieved from [1][2]

Sources

4-(N-Boc-aminomethyl)-2-bromopyridine safety data sheet and handling

Safety, Handling, and Synthetic Application Guide[1]

Executive Summary

4-(N-Boc-aminomethyl)-2-bromopyridine (CAS: 1049025-21-9) is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry.[1] It serves as a critical "linker" molecule, possessing two distinct reactive sites:[1]

-

The 2-Bromo position: An electrophilic site primed for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The 4-Aminomethyl group (Boc-protected): A latent nucleophile that, upon deprotection, allows for amide coupling or reductive amination.[1]

This guide addresses the specific safety protocols required for handling halogenated pyridines, which often possess higher percutaneous toxicity than their benzene analogs, and provides a validated protocol for its primary application: Suzuki cross-coupling.[1]

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | 4-(N-Boc-aminomethyl)-2-bromopyridine |

| IUPAC Name | tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate |

| CAS Number | 1049025-21-9 |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water |

| Melting Point | 60–65 °C (Typical) |

Hazard Identification & Risk Assessment

Critical Safety Warning: While specific toxicological data for this derivative is limited, 2-bromopyridines are known to be toxic if swallowed and potentially fatal in contact with skin due to rapid percutaneous absorption.[1] Treat this compound with the high-hazard protocols reserved for toxic organohalogens.[1]

GHS Classification (Derived)

-

Acute Toxicity, Oral: Category 3 (H301) – Toxic if swallowed.[1][2]

-

Acute Toxicity, Dermal: Category 3 (H311) – Toxic in contact with skin.[1]

PPE Decision Logic

The following decision tree outlines the required Personal Protective Equipment (PPE) based on the scale of operation.

Figure 1: Risk-based PPE selection logic. Note that for any quantity >1g, a glovebox is recommended if available.[1]

Strategic Handling & Storage

Storage Stability

-

Temperature: Store at 2–8°C .

-

Atmosphere: The Boc group is acid-labile; the bromide is light-sensitive.[1] Store under an inert atmosphere (Argon or Nitrogen) in amber vials.

-

Incompatibility: Keep strictly separated from strong acids (HCl, TFA) which will cleave the Boc protecting group, and strong oxidizers.[1]

Weighing & Transfer

-

Static Control: The solid can be electrostatic.[1] Use an anti-static gun or ionizer during weighing to prevent particle dispersal.[1]

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) if storing for long periods, as slow solvolysis of the bromide can occur.[1] Preferred solvents for stock solutions are Anhydrous DMSO or DMF.[1]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Selective coupling at the C2-position with an aryl boronic acid, retaining the Boc-amine for future steps.[1]

Mechanism: The 2-bromopyridine moiety is electronically activated for oxidative addition by Palladium (Pd) due to the electron-deficient nature of the pyridine ring.[1] However, the basic nitrogen of the pyridine can coordinate to Pd, potentially poisoning the catalyst.[1] Therefore, rapid heating and specific base selection are critical.[1]

Reagents

-

Substrate: 4-(N-Boc-aminomethyl)-2-bromopyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) – Chosen for resistance to pyridine coordination.[1]

-

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane or DME (degassed).[1]

Workflow Diagram

Figure 2: Step-by-step workflow for Palladium-catalyzed cross-coupling.

Detailed Procedure

-

Vessel Prep: Oven-dry a microwave vial or round-bottom flask. Cool under Argon.

-

Charging: Add the bromopyridine (1.0 eq), boronic acid (1.2 eq), and inorganic base (3.0 eq).

-

Degassing (Critical): Add 1,4-Dioxane. Sparge with Argon for 10–15 minutes. Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a counter-flow of Argon. Seal the vessel immediately.

-

Reaction: Heat to 85°C. Monitor by LCMS. The Boc group is stable at this temperature under basic conditions.[1]

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Do not dry sweep.[1] Dampen with a chemically inert solvent (e.g., PEG-400) or water to suppress dust, then wipe up with absorbent pads.[1]

-

Skin Contact: IMMEDIATE ACTION REQUIRED. Wash with soap and water for 15 minutes.[1] If available, use a Polyethylene Glycol (PEG) based skin cleanser, as bromopyridines are lipophilic and water alone may not efficiently remove them [1].[1]

Disposal

-

Waste Stream: Halogenated Organic Waste.[1]

-

Quenching: No specific quenching required for the solid, but reaction mixtures containing Pd should be treated with a metal scavenger (e.g., SiliaMetS®) before disposal to remove heavy metals.[1]

References

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Bromopyridine derivatives.[1]Link (General handling for bromopyridines).[1]

-

Frontier Specialty Chemicals. (2023). Product Catalog: 4-(N-Boc-aminomethyl)-2-bromopyridine (CAS 1049025-21-9).[1][3][4]Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki coupling).

-

Jubilant Ingrevia. (2022).[1] 2-Bromopyridine Safety Data Sheet.[1][2]Link (Source for H310 classification warning).[1]

Sources

- 1. N-Boc-2-aminomethylpyridine | C11H16N2O2 | CID 12069550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. echemi.com [echemi.com]

- 4. 4-(N-Boc-aminomethyl)-2-bromopyridine | [frontierspecialtychemicals.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 4-(N-Boc-aminomethyl)-2-bromopyridine

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 4-(N-Boc-aminomethyl)-2-bromopyridine, a versatile building block in modern medicinal chemistry and drug discovery. The document elucidates the molecule's structural features that govern its reactivity, with a particular focus on the strategic manipulation of its key functional groups: the 2-bromo-substituted pyridine ring and the N-Boc-protected aminomethyl side chain. We will explore its utility in a range of pivotal synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as metal-halogen exchange reactions and nucleophilic aromatic substitutions. This guide is intended for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven experimental protocols to effectively leverage this compound in the synthesis of complex molecular architectures.

Introduction: A Molecule of Strategic Importance

4-(N-Boc-aminomethyl)-2-bromopyridine, with the CAS Number 1049025-21-9, has emerged as a significant intermediate in organic synthesis. Its utility stems from the orthogonal reactivity of its two primary functional moieties. The 2-bromopyridine core provides a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, while the N-Boc-protected aminomethyl group offers a latent primary amine that can be unveiled at a later synthetic stage. This dual functionality allows for a modular and convergent approach to the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals.

The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates the 2- and 4-positions for nucleophilic attack. The bromine atom at the 2-position is therefore susceptible to displacement by various nucleophiles and is an excellent participant in transition metal-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments, yet it can be readily removed under acidic conditions. This stability profile is crucial for preserving the amino functionality while the bromopyridine core undergoes transformation.

Synthesis of 4-(N-Boc-aminomethyl)-2-bromopyridine

The preparation of 4-(N-Boc-aminomethyl)-2-bromopyridine typically involves a multi-step sequence starting from a more readily available pyridine derivative. A common strategy involves the bromination of a suitable pyridine precursor, followed by the introduction and protection of the aminomethyl group.

A plausible synthetic route commences with the radical bromination of 2-bromo-4-methylpyridine to yield 2-bromo-4-(bromomethyl)pyridine. Subsequent displacement of the benzylic bromide with an amine source, such as ammonia or a protected amine equivalent, followed by Boc protection, affords the target compound.

Representative Synthetic Protocol

Step 1: Synthesis of 2-bromo-4-(bromomethyl)pyridine

A solution of 2-bromo-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride) is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated to reflux to initiate the bromination of the methyl group. The reaction progress is monitored by TLC or GC-MS. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude 2-bromo-4-(bromomethyl)pyridine is then purified by column chromatography.

Step 2: Synthesis of 4-(aminomethyl)-2-bromopyridine

The crude 2-bromo-4-(bromomethyl)pyridine is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide. The reaction is stirred at room temperature until the starting material is consumed. The solvent is then evaporated, and the residue is purified to yield 4-(aminomethyl)-2-bromopyridine.

Step 3: Boc Protection of 4-(aminomethyl)-2-bromopyridine

4-(aminomethyl)-2-bromopyridine is dissolved in a solvent such as dichloromethane or tetrahydrofuran. A base, typically triethylamine or diisopropylethylamine, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O. The reaction is stirred at room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford 4-(N-Boc-aminomethyl)-2-bromopyridine as a solid.[1]

Reactivity at the 2-Position: The Bromopyridine Core

The C-Br bond at the 2-position of the pyridine ring is the primary site of reactivity for a host of powerful synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen atom facilitates both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at this position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] 4-(N-Boc-aminomethyl)-2-bromopyridine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Palladium(0) complexes are the active catalytic species. Ligands, often bulky and electron-rich phosphines, are essential for stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[2]

Experimental Protocol: Suzuki-Miyaura Coupling with (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

A specific example of a Suzuki-Miyaura coupling involving 4-(N-Boc-aminomethyl)-2-bromopyridine is found in the patent literature.[4]

-

Reactants:

-

4-(N-Boc-aminomethyl)-2-bromopyridine (1.0 eq)

-

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

-

Solvent: N,N-Dimethylformamide (DMF)

-

Procedure:

-

To a reaction vessel are added 4-(N-Boc-aminomethyl)-2-bromopyridine, (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon).

-

DMF is added, and the reaction mixture is heated to 120 °C for 14 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

-

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Boronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 120 | Not Reported | [4] |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (typical) | General Protocol |

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. 4-(N-Boc-aminomethyl)-2-bromopyridine can be coupled with a variety of primary and secondary amines to introduce diverse functionalities at the 2-position.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle. A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner.

Experimental Protocol: Representative Buchwald-Hartwig Amination

-

Reactants:

-

4-(N-Boc-aminomethyl)-2-bromopyridine (1.0 eq)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (1.4 eq)

-

-

Solvent: Toluene

-

Procedure:

-

To an oven-dried reaction tube are added 4-(N-Boc-aminomethyl)-2-bromopyridine, the amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

-

The tube is sealed with a septum and purged with argon for 10 minutes.

-

Anhydrous, degassed toluene is added via syringe.

-

The reaction mixture is heated to 100 °C with stirring for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired 2-aminopyridine derivative.

-

Data Summary: Representative Buchwald-Hartwig Amination Conditions

| Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | >85 (typical) |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | >80 (typical) |

Diagram: Buchwald-Hartwig Amination Workflow

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[5][6] This reaction is particularly valuable for the synthesis of precursors to rigid, linear molecular scaffolds.

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used both to deprotonate the terminal alkyne and as a solvent.

Experimental Protocol: Representative Sonogashira Coupling

A general protocol for the Sonogashira coupling of a 2-bromopyridine derivative is presented below.

-

Reactants:

-

4-(N-Boc-aminomethyl)-2-bromopyridine (1.0 eq)

-

Terminal alkyne (1.5 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

-

Solvent/Base: Triethylamine

-

Procedure:

-

To a Schlenk flask are added 4-(N-Boc-aminomethyl)-2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

-